molecular formula C12H13N3 B7473759 N-(cyclopropylmethyl)quinazolin-4-amine

N-(cyclopropylmethyl)quinazolin-4-amine

Cat. No. B7473759
M. Wt: 199.25 g/mol
InChI Key: DXKQBBGQJDMOOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclopropylmethyl)quinazolin-4-amine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a derivative of quinazoline, a heterocyclic compound that has been extensively studied for its diverse biological activities.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)quinazolin-4-amine is not well understood. However, it is believed to exert its biological activity by modulating various signaling pathways in the cell. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to modulate the activity of certain receptors in the brain that are involved in the regulation of neurotransmitters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(cyclopropylmethyl)quinazolin-4-amine are complex and depend on the specific application. In cancer cells, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In the brain, it has been shown to modulate the activity of certain receptors that are involved in the regulation of neurotransmitters. However, the exact biochemical and physiological effects of N-(cyclopropylmethyl)quinazolin-4-amine are still being investigated.

Advantages and Limitations for Lab Experiments

One advantage of N-(cyclopropylmethyl)quinazolin-4-amine is its potential therapeutic applications in various diseases. It is also relatively easy to synthesize, which makes it a useful compound for laboratory experiments. However, one limitation of N-(cyclopropylmethyl)quinazolin-4-amine is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research of N-(cyclopropylmethyl)quinazolin-4-amine. One direction is to investigate its potential therapeutic applications in other diseases beyond cancer and neurological disorders. Another direction is to further elucidate its mechanism of action and identify specific molecular targets. Additionally, future research could focus on improving the solubility of N-(cyclopropylmethyl)quinazolin-4-amine to make it more versatile for laboratory experiments.

Scientific Research Applications

N-(cyclopropylmethyl)quinazolin-4-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been investigated for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(cyclopropylmethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-4-11-10(3-1)12(15-8-14-11)13-7-9-5-6-9/h1-4,8-9H,5-7H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKQBBGQJDMOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclopropylmethyl)quinazolin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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